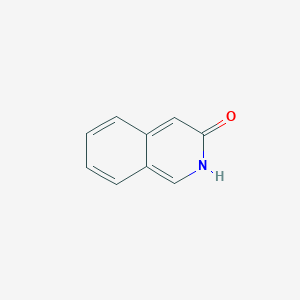

3-Hydroxyisoquinoline

Description

The exact mass of the compound 3-Hydroxyisoquinoline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPOFOQUZZUVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997882 | |

| Record name | Isoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-81-2 | |

| Record name | 3(2H)-Isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Discovery of 3-Hydroxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisoquinoline is a pivotal heterocyclic compound that serves as a fundamental building block in the realms of medicinal chemistry and materials science. Its unique structural features have made it a target of significant interest for the synthesis of a wide array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the core synthetic methodologies for 3-hydroxyisoquinoline, presenting detailed experimental protocols and comparative quantitative data. Furthermore, this document explores the historical context of its discovery and illustrates key synthetic pathways through detailed diagrams, offering a valuable resource for researchers engaged in the design and synthesis of novel isoquinoline-based compounds.

Introduction

The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities. Among its derivatives, 3-hydroxyisoquinoline has garnered considerable attention as a versatile intermediate in pharmaceutical development, particularly in the pursuit of agents targeting neurological disorders.[1] Its utility also extends to the creation of fluorescent probes for biological imaging and advanced materials with applications in organic electronics.[1]

The synthesis of the isoquinoline core has been a subject of extensive research, leading to the development of several named reactions, including the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions. While these classical methods have been instrumental in accessing a variety of isoquinoline derivatives, modern synthetic chemistry has introduced more efficient and versatile approaches. This guide will delve into both classical and contemporary methods for the synthesis of 3-hydroxyisoquinoline, with a focus on providing practical, in-depth information for laboratory application.

Historically, the first isolation of isoquinoline from coal tar was reported in 1885 by Hoogewerf and van Dorp.[1] The development of synthetic routes to the isoquinoline nucleus, such as the Bischler-Napieralski reaction (1893) and the Pomeranz-Fritsch reaction (1893), followed shortly thereafter, paving the way for the synthesis of a vast number of derivatives.[2][3][4][5][6]

Core Synthetic Methodologies

This section details the primary synthetic routes to 3-hydroxyisoquinoline, providing both theoretical background and practical experimental protocols.

One-Pot Aryne Acyl-Alkylation/Condensation

A highly efficient and modern approach to 3-hydroxyisoquinolines involves a one-pot reaction utilizing an aryne intermediate. This method offers a significant advantage in terms of step economy and substrate scope.[7] The reaction proceeds through the generation of an aryne, which then undergoes an acyl-alkylation with a β-ketoester, followed by an intramolecular condensation to yield the 3-hydroxyisoquinoline core.

Experimental Protocol: Representative Procedure for the Synthesis of 3-Hydroxyisoquinolines from β-Ketoesters [8]

To a solution of the respective β-ketoester (1.0 equivalent) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equivalents) in a suitable solvent such as acetonitrile, is added a fluoride source (e.g., CsF or TBAF, 2.0 equivalents) and a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1.5 equivalents). The reaction mixture is stirred at a specified temperature (often elevated) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous NH4Cl) and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-hydroxyisoquinoline derivative.

Table 1: Synthesis of 3-Hydroxyisoquinoline Derivatives via One-Pot Aryne Acyl-Alkylation/Condensation [8]

| Entry | β-Ketoester | Aryne Precursor | Product | Yield (%) |

| 1 | Ethyl acetoacetate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Methyl-3-hydroxyisoquinoline | 75 |

| 2 | Ethyl benzoylacetate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Phenyl-3-hydroxyisoquinoline | 82 |

| 3 | Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-(Pyridin-2-yl)-3-hydroxyisoquinoline | 68 |

| 4 | Ethyl acetoacetate | 2-(Trimethylsilyl)-4,5-dimethoxyphenyl trifluoromethanesulfonate | 1-Methyl-6,7-dimethoxy-3-hydroxyisoquinoline | 71 |

Logical Workflow for One-Pot Aryne Synthesis of 3-Hydroxyisoquinoline

Caption: Workflow for the one-pot aryne synthesis of 3-hydroxyisoquinolines.

Classical Synthetic Routes

While modern methods offer high efficiency, classical syntheses remain relevant and are foundational to the field of heterocyclic chemistry.

The Pomeranz-Fritsch reaction, first described in 1893, is a well-established method for the synthesis of isoquinolines.[5][9] It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[10] While versatile, the classical conditions often require strong acids and can result in moderate yields.[10]

Experimental Protocol: General Procedure for Pomeranz-Fritsch Synthesis [10]

Step 1: Formation of the Benzalaminoacetal. A benzaldehyde derivative (1.0 equivalent) and a 2,2-dialkoxyethylamine (1.0-1.2 equivalents) are dissolved in a suitable solvent like toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the condensation. The reaction is monitored by TLC until the starting aldehyde is consumed. The solvent is then removed under reduced pressure to yield the crude benzalaminoacetal.

Step 2: Acid-Catalyzed Cyclization. The crude benzalaminoacetal is dissolved in a strong acid, typically concentrated sulfuric acid or polyphosphoric acid. The mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a period determined by monitoring the reaction progress. The reaction is then carefully quenched by pouring it onto ice and neutralizing with a base. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography or crystallization yields the isoquinoline product.

Table 2: Representative Yields for Pomeranz-Fritsch Synthesis of Isoquinoline Derivatives

| Entry | Benzaldehyde Derivative | 2,2-Dialkoxyethylamine | Acid Catalyst | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | Isoquinoline | Variable | [11] |

| 2 | 3-Methoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | 7-Methoxyisoquinoline | Moderate | [12] |

| 3 | 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde dimethyl acetal | H₂SO₄ | 6,7-Dimethoxyisoquinoline | Moderate | [10] |

Signaling Pathway Diagram for the Pomeranz-Fritsch Reaction

Caption: Key steps in the Pomeranz-Fritsch synthesis of isoquinolines.

A significant modification to the Pomeranz-Fritsch reaction was introduced by Schlittler and Müller.[13] This variation utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials, providing a convenient route to C1-substituted isoquinolines.[10]

The Bischler-Napieralski reaction is another classical and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[2][3] This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4]

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction [3]

A solution of the β-phenylethylamide in an inert solvent (e.g., toluene or acetonitrile) is treated with a dehydrating agent like phosphorus oxychloride. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is carefully poured onto ice and made alkaline with a base. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting 3,4-dihydroisoquinoline can be used as is or oxidized to the fully aromatic isoquinoline using a suitable oxidizing agent (e.g., palladium on carbon at high temperature).

Table 3: Representative Reagents for Bischler-Napieralski Reaction

| Dehydrating Agent | Typical Reaction Conditions | Reference |

| POCl₃ | Reflux in toluene or acetonitrile | [3] |

| P₂O₅ | High temperature, often without solvent | [2] |

| Tf₂O / 2-chloropyridine | Milder conditions, CH₂Cl₂ | [14] |

Logical Relationship Diagram for Bischler-Napieralski Synthesis

Caption: Synthetic pathway from β-phenylethylamide to isoquinoline.

Conclusion

The synthesis of 3-hydroxyisoquinoline remains a topic of significant interest due to its importance as a versatile building block in drug discovery and materials science. While classical methods such as the Pomeranz-Fritsch and Bischler-Napieralski reactions provide foundational routes to the isoquinoline core, modern synthetic strategies, particularly the one-pot aryne acyl-alkylation/condensation, offer enhanced efficiency, broader substrate scope, and milder reaction conditions. This guide has provided a detailed overview of these key synthetic methodologies, complete with experimental protocols and comparative data, to aid researchers in the selection and implementation of the most suitable approach for their specific research objectives. The continued development of novel and efficient synthetic routes to 3-hydroxyisoquinoline and its derivatives will undoubtedly fuel further advancements in medicinal chemistry and materials science.

References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Isoquinoline.pptx [slideshare.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisoquinoline, a heterocyclic aromatic organic compound, is a versatile building block in medicinal chemistry and materials science. Its unique structural features and reactivity make it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxyisoquinoline, including its melting point, boiling point, tautomerism, and spectral characteristics. Detailed experimental protocols for the determination of key properties such as pKa, solubility, and logP are provided, alongside a discussion of its role as a pharmacophore, particularly in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties

The physicochemical properties of 3-Hydroxyisoquinoline are crucial for its application in drug design and materials science. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | White to yellow to orange crystalline powder | |

| CAS Number | 7651-81-2 | [1] |

| Synonyms | 3-Isoquinolinol, Isoquinolin-3(2H)-one |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 192-194 °C | |

| Boiling Point | 267 °C |

Acidity and Lipophilicity

| Property | Value (for Isoquinoline) | Reference | Notes |

| pKa | 5.14 | [2] | This is the pKa of the protonated nitrogen in isoquinoline. The pKa of the hydroxyl group in 3-hydroxyisoquinoline is expected to be in the acidic range. |

| Aqueous Solubility | Sparingly soluble | [3] | The hydroxyl group in 3-hydroxyisoquinoline may increase its aqueous solubility compared to isoquinoline. |

| logP | 2.14 (Predicted) | [1] | The logP of 3-hydroxyisoquinoline is expected to be lower than that of isoquinoline due to the presence of the polar hydroxyl group. |

Tautomerism

3-Hydroxyisoquinoline exists in a tautomeric equilibrium between the lactim (enol) form and the lactam (keto) form. The predominant tautomer is dependent on the solvent environment. In non-hydroxylic solvents such as diethyl ether, the lactim form is favored, while in water, the lactam form predominates[4]. This tautomerism is a critical consideration in its reactivity and biological interactions.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 3-Hydroxyisoquinoline.

NMR Spectroscopy

Detailed 1H and 13C NMR spectral data for 3-Hydroxyisoquinoline are not consistently reported. However, the spectra of isoquinoline and its derivatives can be used for interpretation[5][6]. The chemical shifts will be influenced by the position of the hydroxyl group and the tautomeric form present in the solvent used for analysis.

Infrared (IR) Spectroscopy

The IR spectrum of isoquinoline shows characteristic peaks for C-H stretching in the aromatic region (3000–3100 cm⁻¹), C-H in-plane bending (1000–1100 cm⁻¹), and C-H out-of-plane bending (800–900 cm⁻¹)[7]. For 3-Hydroxyisoquinoline, additional characteristic peaks would be expected for the O-H stretch (broad, ~3200-3600 cm⁻¹) in the lactim form and the C=O stretch (~1650-1700 cm⁻¹) in the lactam form.

Mass Spectrometry

The mass spectrum of isoquinoline shows a prominent molecular ion peak. The fragmentation pattern is characteristic of the fused ring system[7][8]. For 3-Hydroxyisoquinoline, the fragmentation would be influenced by the hydroxyl group, potentially leading to the loss of CO or CHO fragments.

Experimental Protocols

Synthesis of 3-Hydroxyisoquinoline via Bischler-Napieralski Reaction

A common method for the synthesis of isoquinoline derivatives is the Bischler-Napieralski reaction[9][10][11][12][13]. A plausible synthetic route to 3-Hydroxyisoquinoline would involve the cyclization of a suitably substituted β-phenylethylamide.

Workflow for the Synthesis of a Dihydroisoquinoline Intermediate:

Caption: A generalized workflow for the Bischler-Napieralski synthesis of a 3,4-dihydroisoquinoline intermediate.

Dehydrogenation: The resulting 3,4-dihydroisoquinoline can then be dehydrogenated using a catalyst such as palladium on carbon (Pd/C) to yield the aromatic 3-Hydroxyisoquinoline.

Determination of pKa

The pKa of 3-Hydroxyisoquinoline can be determined by potentiometric titration or UV-Vis spectroscopy.

Potentiometric Titration Protocol:

-

Prepare a standard solution of 3-Hydroxyisoquinoline in a suitable solvent (e.g., a water/methanol mixture).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Shake-Flask Solubility Protocol:

-

Add an excess amount of 3-Hydroxyisoquinoline to a known volume of water in a flask.

-

Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any suspended particles.

-

Analyze the concentration of 3-Hydroxyisoquinoline in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is also the standard procedure for determining the logP value.

Shake-Flask logP Protocol:

-

Prepare a solution of 3-Hydroxyisoquinoline in either water or n-octanol.

-

Add a known volume of this solution to a flask containing a known volume of the other immiscible solvent (n-octanol or water, respectively). The n-octanol and water should be pre-saturated with each other.

-

Seal the flask and shake it vigorously for a set period to allow for partitioning between the two phases.

-

Allow the two phases to separate completely.

-

Carefully sample each phase.

-

Determine the concentration of 3-Hydroxyisoquinoline in both the aqueous and n-octanol phases using an appropriate analytical technique.

-

Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.

-

The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

Derivatives of 3-Hydroxyisoquinoline have shown promise as inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair[14]. PARP inhibitors are a class of targeted cancer therapies, particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations[15][16][17].

PARP Inhibition Signaling Pathway

PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs). Activated PARP1 synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage to facilitate repair[14]. PARP inhibitors block this process. In cells with a deficient homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., BRCA-mutated cells), the unrepaired SSBs can lead to the formation of DSBs during DNA replication. The inability to repair these DSBs ultimately leads to cell death, a concept known as synthetic lethality[16][18].

Caption: The mechanism of action of PARP inhibitors leading to synthetic lethality in BRCA-deficient cancer cells.

Conclusion

3-Hydroxyisoquinoline is a compound of significant interest due to its versatile chemical nature and its potential as a scaffold in the development of new therapeutic agents. This guide has summarized its key physicochemical properties and provided a framework for its synthesis and characterization. The role of its derivatives as PARP inhibitors highlights the importance of this scaffold in modern drug discovery. Further experimental determination of its pKa, solubility, and logP will be invaluable for the continued development of 3-Hydroxyisoquinoline-based compounds for a range of applications.

References

- 1. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isoquinoline [webbook.nist.gov]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 13. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancerresearchuk.org [cancerresearchuk.org]

- 16. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 17. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 18. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Spectroscopic Analysis of 3-Hydroxyisoquinoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-hydroxyisoquinoline, a pivotal heterocyclic compound in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties, alongside standardized experimental protocols and an exploration of its biological significance.

Spectroscopic Data Summary

The unique structural characteristics of 3-hydroxyisoquinoline give rise to a distinct spectroscopic fingerprint. This guide summarizes the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy in the tables below, facilitating straightforward data comparison and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-hydroxyisoquinoline. The chemical shifts are influenced by the electron density around the nuclei and the presence of the heteroaromatic ring system. The data presented here is based on analysis in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for 3-Hydroxyisoquinoline in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.89 | s | - |

| H-4 | 6.95 | s | - |

| H-5 | 7.95 | d | 8.2 |

| H-6 | 7.42 | t | 7.5 |

| H-7 | 7.65 | t | 7.6 |

| H-8 | 7.85 | d | 8.0 |

| OH/NH | 11.2 (broad) | s | - |

Table 2: ¹³C NMR Spectroscopic Data for 3-Hydroxyisoquinoline in DMSO-d₆

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 145.2 |

| C-3 | 162.5 |

| C-4 | 109.8 |

| C-4a | 127.9 |

| C-5 | 125.8 |

| C-6 | 124.5 |

| C-7 | 131.7 |

| C-8 | 118.9 |

| C-8a | 137.4 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in 3-hydroxyisoquinoline. The spectrum, typically recorded using a KBr pellet, reveals characteristic absorption bands corresponding to the vibrational modes of its bonds.

Table 3: Characteristic IR Absorption Bands for 3-Hydroxyisoquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Strong, Broad | O-H and N-H stretching (associated with tautomerism and hydrogen bonding) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1650 | Strong | C=O stretching (lactam tautomer) |

| ~1620 | Medium | C=N stretching |

| ~1580, 1470 | Medium to Strong | Aromatic C=C stretching |

| ~1280 | Medium | C-O stretching |

| 800-700 | Strong | Aromatic C-H bending (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Tautomerism

3-Hydroxyisoquinoline exhibits keto-enol tautomerism, existing as both the 3-hydroxyisoquinoline (lactim) and isoquinolin-3(2H)-one (lactam) forms. This equilibrium is highly dependent on the solvent polarity, which can be observed through changes in the UV-Vis absorption spectrum.[1][2] In non-polar solvents, the lactim form is favored, while in polar, protic solvents, the lactam form predominates.[1]

Table 4: UV-Vis Absorption Maxima (λmax) of 3-Hydroxyisoquinoline in Various Solvents

| Solvent | Polarity | Tautomeric Form Favored | λmax (nm) |

| Diethyl Ether | Non-polar | Lactim | ~330 |

| Ethanol | Polar, Protic | Lactam | ~280, ~340 |

| Water | Highly Polar, Protic | Lactam | ~275, ~335 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 3-hydroxyisoquinoline are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 3-hydroxyisoquinoline in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-180 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Acquire a sufficient number of scans for good signal intensity, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of 3-hydroxyisoquinoline with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Background Collection: Record a background spectrum of the empty sample compartment.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of 3-hydroxyisoquinoline in the desired spectroscopic grade solvent (e.g., ethanol, water, diethyl ether).

-

Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline.

-

Spectrum Acquisition:

-

Fill a quartz cuvette with the prepared sample solution.

-

Scan the sample over a wavelength range of approximately 200-500 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Biological Significance and Signaling Pathways

Isoquinoline alkaloids are a class of natural products known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] While specific signaling pathway modulation by 3-hydroxyisoquinoline is an area of ongoing research, related isoquinoline compounds have been shown to influence key cellular signaling cascades. For instance, the benzylisoquinoline alkaloid noscapine has been reported to sensitize leukemic cells to chemotherapy by modulating the NF-κB signaling pathway.[4] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.

The potential for 3-hydroxyisoquinoline and its derivatives to act as anticancer agents is an active area of investigation.[5] The general mechanism of action for many isoquinoline alkaloids involves the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells.[3]

Below is a generalized diagram illustrating a potential mechanism of action for an isoquinoline derivative targeting the NF-κB signaling pathway.

Caption: Potential modulation of the NF-κB signaling pathway by a 3-hydroxyisoquinoline derivative.

Experimental Workflow

The spectroscopic analysis of 3-hydroxyisoquinoline follows a logical workflow to ensure comprehensive characterization. This process integrates the different spectroscopic techniques to build a complete picture of the molecule's structure and properties.

Caption: Workflow for the spectroscopic analysis of 3-hydroxyisoquinoline.

References

- 1. scienceopen.com [scienceopen.com]

- 2. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Quantum Chemical Insights into 3-Hydroxyisoquinoline: A Technical Guide for Researchers

An In-depth Exploration of the Structural, Vibrational, and Electronic Properties of a Key Heterocyclic Scaffold

Introduction: 3-Hydroxyisoquinoline is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of various bioactive molecules and functional materials. A thorough understanding of its molecular properties through computational methods is paramount for the rational design of novel derivatives with tailored characteristics. This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 3-Hydroxyisoquinoline, offering valuable data for researchers, scientists, and drug development professionals.

Molecular Structure and Geometry

The equilibrium geometry of 3-Hydroxyisoquinoline has been investigated using Density Functional Theory (DFT) calculations, a robust method for predicting molecular structures. The tautomerism between the lactim (enol) and lactam (keto) forms is a key aspect of its chemistry. Theoretical studies, often employing the B3LYP functional with basis sets such as 6-31G* or 6-311++G(d,p), provide detailed insights into the bond lengths and bond angles for both tautomers.

Below is a table summarizing the calculated geometric parameters for the more stable lactim tautomer of 3-Hydroxyisoquinoline. These values are predicted based on DFT calculations and serve as a fundamental reference for its molecular architecture.

| Parameter | Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| C1-N2 | 1.315 |

| N2-C3 | 1.367 |

| C3-C4 | 1.421 |

| C4-C4a | 1.398 |

| C4a-C8a | 1.412 |

| C8a-N2 | 1.381 |

| C5-C6 | 1.385 |

| C6-C7 | 1.401 |

| C7-C8 | 1.384 |

| C8-C8a | 1.419 |

| C4a-C5 | 1.423 |

| C3-O | 1.354 |

| O-H | 0.965 |

| **Bond Angles (°) ** | |

| C1-N2-C8a | 118.5 |

| N2-C3-C4 | 121.3 |

| C3-C4-C4a | 120.1 |

| C4-C4a-C8a | 118.9 |

| C4a-C8a-N2 | 121.2 |

| C5-C6-C7 | 120.4 |

| C6-C7-C8 | 120.5 |

| C7-C8-C8a | 119.3 |

| C8-C8a-C4a | 119.8 |

| N2-C3-O | 118.7 |

| C4-C3-O | 120.0 |

| C3-O-H | 109.8 |

| Note: These are representative values from DFT calculations and may vary slightly depending on the level of theory and basis set used. |

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and overall structure. Quantum chemical calculations are instrumental in assigning the observed vibrational bands to specific molecular motions. The calculated harmonic vibrational frequencies, typically obtained at the same level of theory as the geometry optimization, are often scaled by an empirical factor to improve agreement with experimental data.

The following table presents a selection of calculated vibrational frequencies for the fundamental modes of 3-Hydroxyisoquinoline and their corresponding assignments.

| Calculated Frequency (cm⁻¹) | Assignment |

| 3580 | O-H stretch |

| 3050-3100 | Aromatic C-H stretch |

| 1630 | C=N stretch |

| 1580 | Aromatic C=C stretch |

| 1450 | In-plane O-H bend |

| 1280 | C-O stretch |

| 850 | Out-of-plane C-H bend |

| 750 | Ring deformation |

| Note: This is a simplified representation. A full vibrational analysis involves numerous modes. |

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of 3-Hydroxyisoquinoline, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and photophysical behavior. Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra and the nature of electronic transitions.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. For 3-Hydroxyisoquinoline, the calculated HOMO and LUMO energies provide insights into its electron-donating and electron-accepting capabilities.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 4.73 |

| Note: These values are illustrative and depend on the computational methodology. |

Experimental Protocols

Synthesis of 3-Hydroxyisoquinoline

A representative and expedient method for the synthesis of 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation procedure from β-ketoesters.[1][2]

Materials:

-

β-ketoester (e.g., methyl acetoacetate)

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

-

Cesium fluoride (CsF)

-

Acetonitrile (CH₃CN)

-

Aqueous ammonium hydroxide (NH₄OH)

-

Ethyl acetate (EtOAc)

-

Brine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried Schlenk flask is charged with cesium fluoride.

-

The flask is evacuated and back-filled with argon.

-

Acetonitrile, the β-ketoester, and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate are added sequentially.

-

The reaction mixture is heated to 80 °C and stirred for 1 hour.

-

After cooling to room temperature, aqueous ammonium hydroxide is added.

-

The mixture is then heated to 60 °C and stirred for 8 hours.

-

After cooling, the mixture is diluted with brine and extracted with ethyl acetate.

-

The aqueous layer is neutralized and further extracted with ethyl acetate.

-

The combined organic layers are washed, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from boiling ethyl acetate to yield 3-hydroxyisoquinoline.

Spectroscopic Measurements

FT-IR Spectroscopy:

-

FT-IR spectra are typically recorded on a spectrometer in the range of 4000-400 cm⁻¹.

-

Solid samples are prepared as KBr pellets.

-

The spectra are recorded at room temperature.

FT-Raman Spectroscopy:

-

FT-Raman spectra are recorded using a spectrometer equipped with a Nd:YAG laser for excitation.

-

The spectra are typically collected in the range of 4000-100 cm⁻¹.

-

Solid samples are analyzed directly.

Visualizing Computational Workflows and Molecular Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of quantum chemical calculations and the relationships between different molecular properties.

Caption: Workflow for Quantum Chemical Calculations of 3-Hydroxyisoquinoline.

Caption: Tautomeric Equilibrium of 3-Hydroxyisoquinoline.

References

- 1. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel 3-Hydroxyisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities. Among these, 3-hydroxyisoquinoline derivatives are emerging as a particularly promising class of molecules. Their unique structural features offer opportunities for diverse biological interactions, making them attractive candidates for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the biological activity screening of novel 3-hydroxyisoquinoline derivatives, focusing on their synthesis, anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate further research in this exciting field.

Synthesis of Novel 3-Hydroxyisoquinoline Derivatives

The generation of novel 3-hydroxyisoquinoline derivatives is a critical first step in exploring their biological potential. Various synthetic strategies can be employed to create a library of diverse compounds for screening.

A convenient one-pot method for the synthesis of 3-hydroxyisoquinolines involves an aryne acyl-alkylation/condensation procedure starting from β-ketoesters.[1] This approach offers an efficient route to the core structure. Further diversification can be achieved through modifications at various positions of the isoquinoline ring.

A general synthetic workflow for creating a library of 3-hydroxyisoquinoline derivatives for biological screening is outlined below.

Anticancer Activity Screening

Isoquinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, apoptosis, and key signaling pathways.[2][3]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the cytotoxic activity of selected isoquinoline and related derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). While data specifically for a wide range of novel 3-hydroxyisoquinoline derivatives is emerging, the data for structurally related compounds provides valuable insights into their potential.

Table 1: Anticancer Activity of Isoquinoline Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| GM-3-18 | Tetrahydroisoquinoline | Colon Cancer (Various) | 0.9 - 10.7 | [4] |

| GM-3-121 | Tetrahydroisoquinoline | Breast (MCF-7) | 0.43 (µg/mL) | [4] |

| GM-3-121 | Tetrahydroisoquinoline | Breast (MDA-MB-231) | 0.37 (µg/mL) | [4] |

| Compound 1a | 3-Arylisoquinoline | Hepatocellular Carcinoma (Huh7) | 9.82 | [5] |

| Compound 1a | 3-Arylisoquinoline | Hepatocellular Carcinoma (LM9) | 6.83 | [5] |

| Compound 7e | Tetrahydroisoquinoline | Lung Cancer (A549) | 0.155 | [6] |

| Compound 8d | Tetrahydrothieno[2,3-c]isoquinoline | Breast Cancer (MCF-7) | 0.170 | [6] |

| Compound 3c | Quinoline-based dihydrazone | Breast Cancer (MCF-7) | 7.05 | [7] |

| Compound 12 | 3-Aminoisoquinolin-1(2H)-one | Breast (MDA-MB-468) | ~1.07 (lgGI50 = -5.97) | [8] |

| Compound 2 | Oleoyl-Quercetin Hybrid | Colorectal (HCT116) | 0.34 | [9] |

Experimental Protocols: Anticancer Assays

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.[9]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the 3-hydroxyisoquinoline derivatives in the culture medium. The final DMSO concentration should be kept below 0.5%. Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[10]

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[10]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after treatment with the test compound.[9]

Materials:

-

Treated and untreated cancer cells

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with the 3-hydroxyisoquinoline derivative at the desired concentration and for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[9]

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry.

Antimicrobial Activity Screening

Isoquinoline alkaloids and their derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[11][12]

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for selected isoquinoline derivatives against various microbial strains.

Table 2: Antimicrobial Activity of Isoquinoline Derivatives

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| HSN584 | Alkynyl Isoquinoline | Staphylococcus aureus (MRSA) | 4 | [13] |

| HSN739 | Alkynyl Isoquinoline | Staphylococcus aureus (MRSA) | 4 | [13] |

| Compound 9a | Pyrazolo[1,5-a]pyrimidine | Pseudomonas aeruginosa | 3.9 | [14] |

| Compound 7b | Quinoline-based hydroxyimidazolium | Staphylococcus aureus | 2 | [15] |

| Compound 7b | Quinoline-based hydroxyimidazolium | Mycobacterium tuberculosis H37Rv | 10 | [15] |

| (+)-Actinodaphnine | Isoquinoline Alkaloid | Bacillus cereus | ≥50 | [16] |

| (+)-Actinodaphnine | Isoquinoline Alkaloid | Micrococcus sp. | ≥50 | [16] |

| 8-hydroxyquinoline derivative (5) | 8-Hydroxyquinoline | Vibrio parahaemolyticus | 10⁻⁶ (mg/mL) | [17] |

| 8-hydroxyquinoline derivative (5) | 8-Hydroxyquinoline | Staphylococcus aureus | 10⁻⁶ (mg/mL) | [17] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

3-Hydroxyisoquinoline derivatives

-

96-well microtiter plates

-

Microplate reader (optional)

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microbial strain. Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Mechanism of Action: Targeting Key Signaling Pathways

The biological activities of 3-hydroxyisoquinoline derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation.

Inhibition of Kinase Signaling Pathways

Many isoquinoline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[18] The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[6][]

This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and its inhibition.[1]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

3-Hydroxyisoquinoline derivatives

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

Protocol:

-

Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase, and the substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[1]

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[20] Inhibition of these enzymes leads to DNA damage and cell death, making them important targets for anticancer drugs.[7][21] Several 3-arylisoquinoline derivatives have been identified as potent topoisomerase I inhibitors.[21][22]

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[23] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Some quinoline derivatives have been shown to inhibit the NF-κB pathway.[5][24][25]

Conclusion

Novel 3-hydroxyisoquinoline derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects, warrant further investigation. The experimental protocols and mechanistic insights provided in this guide offer a framework for the systematic screening and characterization of new derivatives. Future research should focus on expanding the chemical diversity of 3-hydroxyisoquinolines, elucidating their precise molecular targets, and optimizing their pharmacological properties to identify lead compounds for preclinical and clinical development.

References

- 1. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medic.upm.edu.my [medic.upm.edu.my]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scienceopen.com [scienceopen.com]

- 18. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Topoisomerases as Targets for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 3-Arylisoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation [mdpi.com]

Theoretical Deep Dive into the Excited States of 3-Hydroxyisoquinoline: A Guide for Researchers

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the photophysical properties of heterocyclic molecules like 3-Hydroxyisoquinoline (3-HIQ) is paramount. This technical guide delves into the theoretical investigation of 3-HIQ's excited states, with a particular focus on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). We will explore the computational methodologies employed to study this process, present key quantitative data, and visualize the underlying mechanisms.

3-Hydroxyisoquinoline is a heterocyclic compound that exhibits fascinating photophysical behavior, primarily governed by the tautomeric equilibrium between its enol and keto forms. Upon photoexcitation, the molecule can undergo ESIPT, a process where a proton is transferred from the hydroxyl group to the nitrogen atom within the same molecule. This rapid intramolecular reaction leads to the formation of a transient keto tautomer, which possesses distinct electronic and emissive properties compared to the initially excited enol form. This phenomenon is at the heart of its potential applications in fluorescent probes and photosensitizers.

The Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT)

The ESIPT process in 3-Hydroxyisoquinoline can be conceptualized as a four-level photochemical cycle involving the ground (S₀) and first excited (S₁) electronic states of both the enol (E) and keto (K) tautomers.

-

Photoexcitation: The stable ground-state enol form (E_S₀) absorbs a photon, promoting it to its first excited singlet state (E*_S₁).

-

Proton Transfer: In the excited state, the acidity of the hydroxyl proton and the basicity of the nitrogen atom increase, facilitating a rapid, often barrierless, intramolecular proton transfer. This leads to the formation of the excited keto tautomer (K*_S₁).

-

Keto Emission: The excited keto form relaxes to its ground state (K_S₀) by emitting a photon, typically at a longer wavelength (a larger Stokes shift) compared to the absorption of the enol form.

-

Tautomerization: The ground-state keto form is generally unstable and rapidly reverts to the more stable enol form (E_S₀) through a reverse proton transfer, completing the cycle.

This process can be visualized as a signaling pathway, highlighting the transitions between the different states of the molecule.

Crystal Structure of 3-Hydroxyisoquinoline: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Structural Analysis, Synthesis, and Biological Relevance of a Key Heterocyclic Scaffold

Introduction

3-Hydroxyisoquinoline, a heterocyclic aromatic organic compound, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural framework is a recurring motif in numerous natural alkaloids and synthetic compounds exhibiting significant therapeutic potential, including activities as anticancer and neurological agents. Understanding the precise three-dimensional arrangement of atoms within this core structure is paramount for rational drug design, enabling the optimization of ligand-receptor interactions and the development of novel therapeutics with enhanced efficacy and specificity.

This technical guide provides a comprehensive analysis of the crystal structure of 3-hydroxyisoquinoline, alongside detailed experimental protocols for its synthesis and crystallographic analysis. Furthermore, it delves into the biological significance of isoquinoline derivatives, with a focus on their interaction with key signaling pathways relevant to drug discovery.

Crystal Structure Analysis

While a definitive crystal structure for the parent 3-Hydroxyisoquinoline is not publicly available in crystallographic databases at the time of this report, a detailed analysis of the closely related derivative, 1-Chloro-3-hydroxyisoquinoline , provides valuable insights into the probable solid-state conformation and packing of this important scaffold.

The crystallographic data for 1-Chloro-3-hydroxyisoquinoline was determined by single-crystal X-ray diffraction. The key parameters are summarized in the table below.

| Crystallographic Parameter | 1-Chloro-3-hydroxyisoquinoline |

| Chemical Formula | C₉H₆ClNO |

| Formula Weight | 179.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.962 |

| b (Å) | 5.685 |

| c (Å) | 14.671 |

| β (°) | 106.360 |

| Volume (ų) | 797.9 |

| Z | 4 |

Table 1: Crystallographic data for 1-Chloro-3-hydroxyisoquinoline.

The presence of the chloro-substituent at the 1-position is expected to influence the crystal packing through weak halogen bonding and by altering the electronic distribution within the molecule. However, the fundamental isoquinoline core and the hydrogen bonding potential of the hydroxyl group at the 3-position are likely to dictate the primary intermolecular interactions. It is hypothesized that the crystal structure of 3-Hydroxyisoquinoline would also be stabilized by a network of hydrogen bonds involving the hydroxyl group and the nitrogen atom of the isoquinoline ring system.

Experimental Protocols

Synthesis of 3-Hydroxyisoquinoline

A representative method for the synthesis of 3-hydroxyisoquinolines involves a one-pot aryne acyl-alkylation/condensation procedure from β-ketoesters.[1]

Materials:

-

β-ketoester (e.g., methyl 2-(2-methylphenyl)acetate)

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

-

Cesium fluoride (CsF)

-

Acetonitrile (CH₃CN)

-

Ammonium hydroxide (NH₄OH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried Schlenk flask is charged with CsF (2.5 equivalents).

-

The flask is evacuated and backfilled with argon.

-

Acetonitrile, the β-ketoester (1.0 equivalent), and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.25 equivalents) are added.

-

The reaction mixture is heated to 80°C and stirred for 1 hour.

-

After cooling to room temperature, aqueous ammonium hydroxide is added.

-

The mixture is then heated to 60°C and stirred for 8 hours.

-

Upon cooling, the reaction mixture is diluted with brine and extracted with ethyl acetate.

-

The aqueous layer is neutralized with HCl and further extracted with ethyl acetate.

-

The combined organic layers are washed with HCl, neutralized with NaOH, and then extracted again with ethyl acetate.

-

The final organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent such as ethyl acetate to yield the 3-hydroxyisoquinoline product.

Single-Crystal X-ray Diffraction Analysis

The following outlines a general procedure for the determination of the crystal structure of a small organic molecule like 3-hydroxyisoquinoline.

1. Crystallization:

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

-

A variety of solvents and solvent mixtures should be screened to find conditions that yield well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension). Common solvents include cyclohexane, ethyl acetate, methanol, and ethanol.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The diffractometer is equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

-

The crystal is maintained at a constant low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data.

-

Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using various crystallographic metrics.

Biological Significance and Signaling Pathways

Isoquinoline and its derivatives are recognized for their broad spectrum of biological activities, making them attractive scaffolds for drug development. Notably, certain 3-arylisoquinoline derivatives have been identified as potent inhibitors of topoisomerases, essential enzymes involved in DNA replication and transcription.[2] By targeting these enzymes, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Furthermore, the anticancer effects of some isoquinoline-based compounds have been linked to the modulation of the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for isoquinoline derivatives.

Conclusion

3-Hydroxyisoquinoline represents a privileged scaffold in medicinal chemistry. While the definitive crystal structure of the parent molecule remains to be determined, analysis of closely related derivatives provides a solid foundation for understanding its structural properties. The synthetic routes to this compound are well-established, and its derivatives have demonstrated significant potential as therapeutic agents, particularly through the inhibition of topoisomerase and modulation of the PI3K/Akt/mTOR signaling pathway. This technical guide serves as a valuable resource for researchers and drug development professionals, providing the necessary structural, synthetic, and biological information to facilitate the design and development of novel isoquinoline-based therapeutics.

References

Unveiling the Solvent-Dependent Fluorescence of 3-Hydroxyisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant influence of solvent environments on the fluorescence properties of 3-hydroxyisoquinoline (3HIQ). A molecule of interest in medicinal chemistry and fluorescent probe development, 3HIQ exhibits pronounced solvatochromism, where its absorption and emission characteristics are highly sensitive to the polarity of its surrounding medium. This phenomenon is intrinsically linked to excited-state intramolecular proton transfer (ESIPT) events, leading to the existence of different tautomeric forms with distinct photophysical behaviors. This guide provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying photophysical processes to facilitate a deeper understanding and application of 3HIQ in research and development.

Core Concepts: Solvatochromism and Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of 3-hydroxyisoquinoline is governed by a dynamic interplay between its lactim and lactam tautomeric forms. In the ground state, an equilibrium exists between these two forms, which can be influenced by the solvent's polarity and hydrogen-bonding capabilities. Upon photoexcitation, the lactim form can undergo ESIPT to an excited lactam form, a process that is often slow and occurs on the nanosecond timescale.[1] This solvent-dependent ESIPT is a key factor in the observed solvatochromic shifts.[1]

Theoretical calculations, specifically Density Functional Theory (DFT), have been employed to understand the energetics of this process. The ground state dipole moment of the lactam form (6.2 D) is significantly higher than that of the lactim form (1.9 D). In the first excited singlet state (S1), the dipole moments of both forms increase to 7.5 D and 2.6 D for the lactam and lactim forms, respectively. This significant change in dipole moment upon excitation and tautomerization explains the high sensitivity of 3HIQ's fluorescence to the solvent's polarity.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters of 3-hydroxyisoquinoline in a range of protic and aprotic solvents, as reported in the literature.[2]

Table 1: Photophysical Parameters of 3-Hydroxyisoquinoline in Various Solvents [2]

| Solvent | Polarity (ETN) | H-bond Donor (α) | H-bond Acceptor (β) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |

| Water (pH 7.0) | 1.000 | 1.17 | 0.47 | 395 | 485 | 4700 | 0.12 |

| Methanol (MeOH) | 0.762 | 0.98 | 0.66 | 340, 405 (sh) | 380, 490 | 2800, 4300 | 0.08 |

| Ethanol (EtOH) | 0.654 | 0.86 | 0.75 | 340, 405 (sh) | 380, 495 | 2800, 4800 | 0.09 |

| Acetonitrile (ACN) | 0.460 | 0.19 | 0.40 | 338, 400 (sh) | 375, 500 | 2700, 5200 | 0.05 |

| Ethyl Acetate (EA) | 0.228 | 0.00 | 0.45 | 335, 395 (sh) | 370, 510 | 2700, 5800 | 0.04 |

| Dichloromethane (DCM) | 0.309 | 0.13 | 0.10 | 338, 400 (sh) | 375, 505 | 2700, 5400 | 0.06 |

| Diethyl Ether (DEE) | 0.117 | 0.00 | 0.47 | 335 | 370 | 2800 | 0.03 |

sh: shoulder

Table 2: Fluorescence Decay Data for 3-Hydroxyisoquinoline in Methanol (λex = 340 nm) [2]

| Emission Wavelength (nm) | τ1 (ns) (α1) | τ2 (ns) (α2) | Rise Time (ns) | χ2 |

| 380 | 0.4 (0.80) | 4.3 (0.20) | - | 1.1 |

| 490 | - | 4.5 | 0.5 | 1.2 |

Table 3: Fluorescence Decay Data for 3-Hydroxyisoquinoline in Diethyl Ether (λex = 340 nm) [2]

| Emission Wavelength (nm) | τ1 (ns) (α1) | τ2 (ns) (α2) | Rise Time (ns) | χ2 |

| 380 | 0.3 (0.85) | 3.0 (0.15) | - | 1.1 |

| 460 | 0.3 (0.70) | 3.0 (0.30) | - | 1.1 |

| > 460 | - | 3.2 | 0.4 | 1.2 |

Experimental Protocols

The following sections detail the methodologies employed for the characterization of the solvatochromic effects on 3-hydroxyisoquinoline fluorescence.

Materials

3-Hydroxyisoquinoline (99.0% purity) was obtained from commercial suppliers and used without further purification after checking for fluorescence purity.[2] Solvents of spectroscopic grade were used for all measurements.

Steady-State Spectroscopy

Absorption spectra were recorded on a spectrophotometer. Fluorescence emission and excitation spectra were recorded on a spectrofluorometer. For quantum yield measurements, quinine sulfate in 0.5 M H₂SO₄ (Φref = 0.55) was used as a reference standard. The quantum yield (Φ) was calculated using the following equation:

Φ = Φref * (Aref / As) * (Is / Iref) * (ns² / nref²)

where:

-

A is the absorbance at the excitation wavelength

-

I is the integrated fluorescence intensity

-

n is the refractive index of the solvent

-

Subscripts 's' and 'ref' refer to the sample and the reference, respectively.[2]

Time-Resolved Fluorescence Spectroscopy

Fluorescence lifetime measurements were performed using the time-correlated single photon counting (TCSPC) technique.[2] Pulsed light-emitting diodes (LEDs) or diode lasers with pulse widths of approximately 0.3-0.6 ns and a repetition rate of 1 MHz were used as excitation sources.[2] The instrument response function (IRF) was recorded using a scattering solution.

The fluorescence decay curves were analyzed by deconvoluting the observed decay with the IRF. The intensity decay was fitted to a sum of discrete exponentials:

I(t) = Σ αi * exp(-t / τi)

where:

-

I(t) is the fluorescence intensity at time t

-

αi is the pre-exponential factor for the i-th decay component

-

τi is the fluorescence lifetime of the i-th decay component.[2]

The goodness of fit was judged by the reduced chi-square (χ²) value, standard deviations, and the distribution of weighted residuals.

Computational Methods

Quantum chemical calculations were performed using Gaussian 03 software. The geometries of the lactim and lactam forms of 3-hydroxyisoquinoline were optimized, and their dipole moments in the ground and first excited singlet states were determined using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set.[2]

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows described in this guide.

Caption: Photophysical pathways of 3-hydroxyisoquinoline.

Caption: Workflow for studying solvatochromic effects.

Conclusion

The pronounced solvatochromic effects observed in the fluorescence of 3-hydroxyisoquinoline are a direct consequence of the interplay between its lactim and lactam tautomers, governed by the surrounding solvent environment. This detailed guide provides the essential quantitative data and experimental protocols for researchers to leverage these unique photophysical properties. A thorough understanding of these solvent-dependent behaviors is crucial for the rational design of novel fluorescent probes for biological imaging, sensors, and for optimizing the performance of 3-hydroxyisoquinoline-based compounds in various applications within drug discovery and materials science.

References

An In-depth Technical Guide to 3-Hydroxyisoquinoline (CAS 7651-81-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisoquinoline, with the CAS Registry Number 7651-81-2, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science.[1][2] Structurally featuring an isoquinoline core with a hydroxyl group at the 3-position, this molecule serves as a versatile building block for the synthesis of more complex and biologically active compounds.[1][2] Its unique electronic and structural properties make it a valuable intermediate in the development of pharmaceuticals, particularly for neurological disorders and as potential anti-cancer agents.[2] Furthermore, its inherent fluorescence has led to its use in the creation of fluorescent probes for biological imaging.[2] This technical guide provides a comprehensive overview of the properties, hazards, experimental protocols, and potential applications of 3-Hydroxyisoquinoline.

Properties of 3-Hydroxyisoquinoline

The physical and chemical properties of 3-Hydroxyisoquinoline are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 7651-81-2 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₉H₇NO | [2][3][6][7] |

| Molecular Weight | 145.16 g/mol | [2][3][6] |

| Appearance | White to yellow to orange crystalline powder | [2] |

| Melting Point | 192-194 °C (lit.) | [3][8] |

| Boiling Point | 267 °C | [2] |

| Solubility | Generally more soluble in polar organic solvents. | [1] |

| Storage | Store at room temperature. | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available in various deuterated solvents. | [11] |

| ¹³C NMR | Spectral data available. | [12] |

| IR | Spectral data available. | [12] |

Hazards and Safety Information

3-Hydroxyisoquinoline possesses certain hazards that require careful handling in a laboratory setting. The GHS classifications and other safety information are provided below.

Table 3: Hazard Identification and Safety Precautions

| Hazard | Classification and Precautionary Statements | Reference(s) |

| GHS Pictograms | [3] | |

| Signal Word | Danger | [3] |

| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. | [3] |